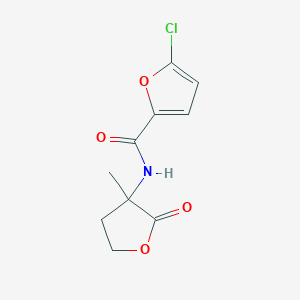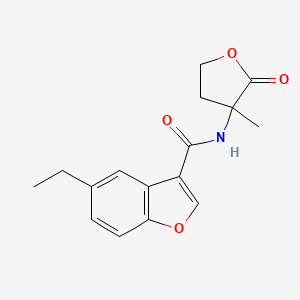![molecular formula C18H22N2O3 B6969703 2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B6969703.png)
2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)-N-(oxolan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)-N-(oxolan-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes a tetrahydrobenzo[cd]indole core and an oxolan-2-ylmethyl acetamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)-N-(oxolan-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydrobenzo[cd]indole core, followed by the introduction of the oxolan-2-ylmethyl acetamide side chain. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)-N-(oxolan-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can be used to modify the compound’s structure, often resulting in the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction could result in alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)-N-(oxolan-2-ylmethyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)-N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2a,3,4-tetrahydrobenzo[cd]indol-5(1H)-one: This compound shares the tetrahydrobenzo[cd]indole core but lacks the oxolan-2-ylmethyl acetamide side chain.
Benzo[b][1,4]oxazepine derivatives: These compounds have a similar core structure but differ in the specific functional groups attached.
Uniqueness
The uniqueness of 2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)-N-(oxolan-2-ylmethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, as it can offer unique reactivity and interactions compared to other similar compounds.
Properties
IUPAC Name |
2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-16-7-6-12-10-20(15-5-1-4-14(16)18(12)15)11-17(22)19-9-13-3-2-8-23-13/h1,4-5,12-13H,2-3,6-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAGSWRLGJGLAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CC3CCC(=O)C4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
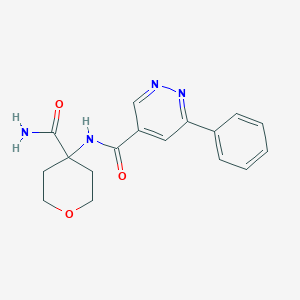
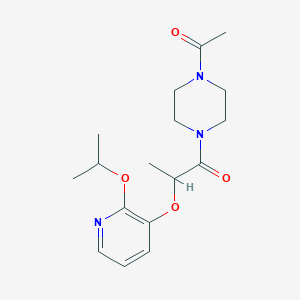
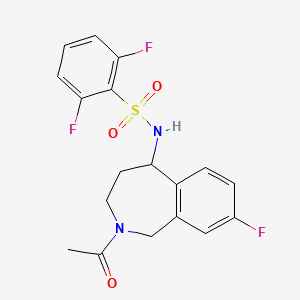
![2-[1-[4-(2,3-Difluorophenyl)sulfonylpiperazin-1-yl]ethyl]-1,3-thiazole](/img/structure/B6969638.png)
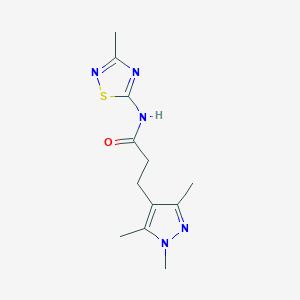
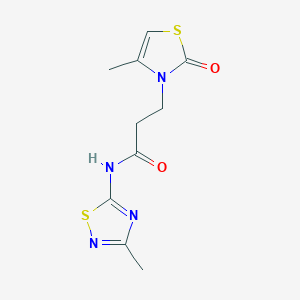
![4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-(3-methyl-1,2,4-thiadiazol-5-yl)-4-oxobutanamide](/img/structure/B6969661.png)
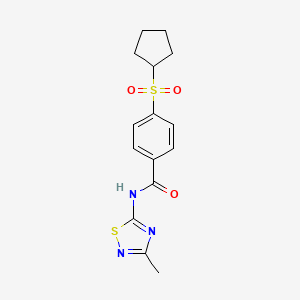
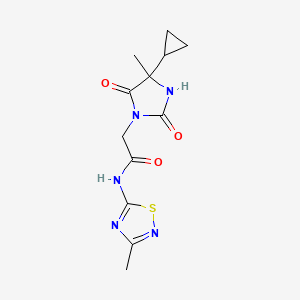
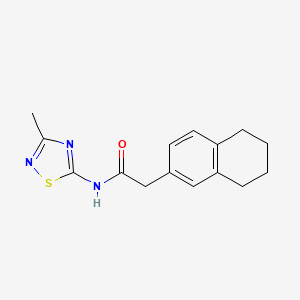
![5-chloro-N-[4-(3-fluorophenyl)oxan-4-yl]furan-2-carboxamide](/img/structure/B6969685.png)
![tert-butyl N-[1-[4-[(2-sulfanylidene-1H-pyridine-3-carbonyl)amino]phenyl]ethyl]carbamate](/img/structure/B6969709.png)
